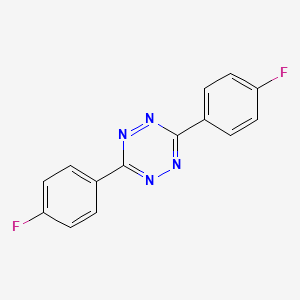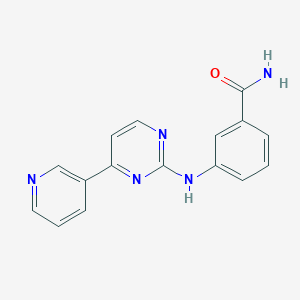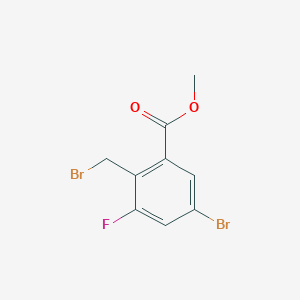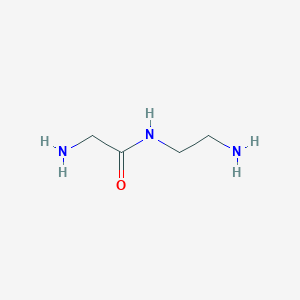![molecular formula C45H27F3O6 B12929514 1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzene-1,3,5-triyltris(oxy)benzene: This intermediate is synthesized by reacting benzene-1,3,5-triol with benzene-4,1-diyl chloride under basic conditions.
Attachment of 4-Fluorophenyl Groups: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-chlorophenyl)methanone)
- ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-bromophenyl)methanone)
Uniqueness
- The presence of fluorine atoms in ((Benzene-1,3,5-triyltris(oxy))tris(benzene-4,1-diyl))tris((4-fluorophenyl)methanone) imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts.
- Fluorine atoms can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C45H27F3O6 |
|---|---|
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
[4-[3,5-bis[4-(4-fluorobenzoyl)phenoxy]phenoxy]phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C45H27F3O6/c46-34-13-1-28(2-14-34)43(49)31-7-19-37(20-8-31)52-40-25-41(53-38-21-9-32(10-22-38)44(50)29-3-15-35(47)16-4-29)27-42(26-40)54-39-23-11-33(12-24-39)45(51)30-5-17-36(48)18-6-30/h1-27H |
InChI-Schlüssel |
STTMRXSVMOYFNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC3=CC(=CC(=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F)OC6=CC=C(C=C6)C(=O)C7=CC=C(C=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)







